molecular formula C21H19Cl2N2S2+ B10806343 5-Chloro-2-((E)-2-((E)-(5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium

5-Chloro-2-((E)-2-((E)-(5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium

Cat. No.: B10806343
M. Wt: 434.4 g/mol
InChI Key: HRJUIOPFVJSVSU-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for WAY-357950-A are not widely documented in public sources. typical synthetic methods for similar compounds often involve multi-step organic synthesis, including the formation of key intermediates followed by specific functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

WAY-357950-A undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

WAY-357950-A has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: It is studied for its effects on cellular processes, particularly those involving nitric oxide production.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in conditions where nitric oxide production is dysregulated.

    Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of WAY-357950-A involves its interaction with specific molecular targets to inhibit the production of nitric oxide . This inhibition occurs through the modulation of enzymatic pathways involved in nitric oxide synthesis, although the exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

WAY-357950-A can be compared with other nitric oxide inhibitors, such as L-NAME (Nω-Nitro-L-arginine methyl ester) and aminoguanidine. While all these compounds inhibit nitric oxide production, WAY-357950-A is unique in its specific molecular structure and the particular pathways it affects. This uniqueness may confer distinct advantages or limitations in its applications compared to other similar compounds.

Properties

Molecular Formula

C21H19Cl2N2S2+

Molecular Weight

434.4 g/mol

IUPAC Name

(2E)-5-chloro-2-[(2E)-2-[(5-chloro-3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-3-methyl-1,3-benzothiazole

InChI

InChI=1S/C21H19Cl2N2S2/c1-4-13(9-20-24(2)16-11-14(22)5-7-18(16)26-20)10-21-25(3)17-12-15(23)6-8-19(17)27-21/h5-12H,4H2,1-3H3/q+1

InChI Key

HRJUIOPFVJSVSU-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)Cl)C)/C=C/3\N(C4=C(S3)C=CC(=C4)Cl)C

Canonical SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)C)C=C3N(C4=C(S3)C=CC(=C4)Cl)C

Origin of Product

United States

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